molecular formula C14H14N6 B2463791 N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706446-98-1

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2463791
CAS No.: 1706446-98-1
M. Wt: 266.308
InChI Key: NRVPSKRRQKMIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and an imidazole moiety at position 4.

Properties

IUPAC Name

4-N-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-10-17-13(19-12-4-2-11(15)3-5-12)8-14(18-10)20-7-6-16-9-20/h2-9H,15H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPSKRRQKMIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzene diamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitro groups on the benzene ring can produce benzene diamines .

Scientific Research Applications

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This compound may also interfere with cellular pathways by inhibiting key enzymes or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Key Observations :

  • The pyrimidine core in the target compound may enhance electron-deficient character compared to pyridine analogs, influencing binding to kinase ATP pockets .
  • Methyl groups (e.g., at position 2 in pyrimidine) improve lipophilicity and metabolic stability, whereas methylthio substituents (as in ) enhance sulfur-mediated interactions with cysteine residues in enzymes .

Reactivity Trends :

  • Electron-withdrawing groups (e.g., pyrimidine) accelerate SNAr reactions, whereas electron-donating groups (e.g., methoxy in ) necessitate harsher conditions .

Anticancer and Anti-inflammatory Profiles

Compound Biological Target IC₅₀ / Inhibition % Selectivity Notes
N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine c-Jun N-terminal kinase 3 (JNK3) Moderate affinity 10-fold selectivity over p38α MAP kinase
N1-(Benzo[d]oxazol-2-yl)benzene-1,4-diamine Carrageenan-induced inflammation 39.7% inhibition Comparable to indomethacin (43.3%)
N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine p38α MAP kinase IC₅₀ = 0.8 μM Improved selectivity via methylthio substitution

Mechanistic Insights :

  • The methylthio group in and enhances hydrophobic interactions with kinase pockets, improving selectivity .
  • Benzoxazole derivatives (e.g., ) inhibit IL-6 and IL-1β mRNA, suggesting anti-inflammatory applications distinct from kinase targeting .

Biological Activity

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring and a pyrimidine moiety attached to a benzene diamine framework. Its molecular formula is C14H14N6C_{14}H_{14}N_{6} with a molecular weight of approximately 266.30 g/mol. This structural composition suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Imidazole Ring : Reaction of suitable precursors under acidic or basic conditions.
  • Pyrimidine Integration : Utilizing pyrimidine derivatives that can be synthesized via cyclization methods.
  • Benzene Diamine Attachment : Final coupling reactions to form the complete structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing imidazole and pyrimidine rings have shown selective inhibitory effects on tumor-associated carbonic anhydrases (CAs), specifically isoforms IX and XII, which are implicated in tumor growth and metastasis.

CompoundTarget EnzymeInhibition IC50 (µM)
Compound AhCA IX0.32
Compound BhCA IX0.72
This compoundTBDTBD

Note: The specific IC50 values for this compound are yet to be determined in published studies.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : By binding to the active site of carbonic anhydrases, it potentially disrupts their function in pH regulation and bicarbonate transport within tumor cells.
  • Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of imidazole-containing compounds in preclinical models:

  • Study on Antitumor Activity : In vitro assays demonstrated that derivatives inhibited cell proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells), with mechanisms involving both apoptosis induction and cell cycle disruption.
  • In Vivo Efficacy : Animal studies indicated that treatment with related compounds resulted in significant tumor size reduction compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.